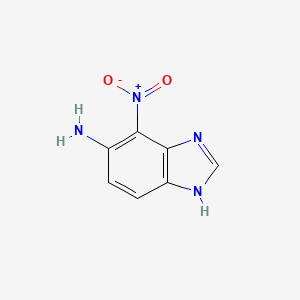

1H-Benzimidazol-6-amine, 7-nitro-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-Benzimidazol-6-amine, 7-nitro- is a derivative of benzimidazole, a bicyclic heterocyclic aromatic compound. Benzimidazole consists of a benzene ring fused to the 4 and 5 positions of an imidazole ring, with nitrogen atoms at the 1 and 3 positions. Benzimidazole derivatives are known for their wide range of bioactivities, including antimicrobial, antiviral, anticancer, and antihypertensive properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazol-6-amine, 7-nitro- typically involves the condensation of 1,2-benzenediamine with nitro-substituted aldehydes. This reaction is often carried out in the presence of an acid catalyst under reflux conditions. The reaction can be summarized as follows:

Condensation Reaction: 1,2-benzenediamine reacts with a nitro-substituted aldehyde in the presence of an acid catalyst to form the benzimidazole ring.

Cyclization: The intermediate undergoes cyclization to form the final product, 1H-Benzimidazol-6-amine, 7-nitro-.

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

化学反应分析

Regioselectivity in Nitration

-

Nitro groups preferentially occupy the 5(6)-position due to electron-donating effects of the benzimidazole ring .

-

Steric and electronic factors influence substitution patterns, as shown in DFT studies .

Reduction of the Nitro Group

The nitro group undergoes catalytic hydrogenation or chemical reduction to yield aminobenzimidazoles:

-

Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the nitro group to an amine:

7 nitro 1H benzimidazol 6 amineH2/Pd C7 amino 1H benzimidazol 6 amine[5][7] -

Stannous chloride (SnCl₂) in HCl provides a cost-effective alternative .

Impact on Bioactivity

-

Reduction to the amine diminishes antimicrobial activity against MRSA and Bacillus subtilis, highlighting the nitro group’s role in bioactivity .

Electrophilic Substitution

-

The benzene ring undergoes halogenation or sulfonation at positions activated by the nitro group (meta-directing).

-

Example: Bromination at C4 in acetic acid yields 4-bromo-7-nitro derivatives .

Nucleophilic Substitution

-

The amine group reacts with electrophiles (e.g., acyl chlorides, aldehydes):

7 nitro 1H benzimidazol 6 amine+RCOCl→Amide derivatives[4][7] -

Reactions with formaldehyde form hydroxymethyl intermediates, critical for synthesizing antifungal agents .

Tautomerism and Hydrogen Bonding

7-Nitro-1H-benzimidazol-6-amine exhibits annular tautomerism , existing as 1H- and 2H-tautomers:

-

1H-tautomer dominates in solution (NMR evidence) due to intramolecular hydrogen bonding between N–H and nitro groups .

-

Tautomeric equilibrium constants (KT) were determined via 13C NMR (Table 1) .

Table 1: Tautomeric Ratios of Nitrobenzimidazoles

| Compound | KT (1H:2H) | Method | Reference |

|---|---|---|---|

| 7-Nitro derivative | 95:5 | 13C NMR | |

| 5-Nitro derivative | 85:15 | UV Spectroscopy |

Coordination Chemistry

The amine and nitro groups act as ligands in metal complexes :

-

Coordination with transition metals (e.g., Cu²⁺, Fe³⁺) enhances catalytic activity in oxidation reactions.

-

Example:

7 nitro 1H benzimidazol 6 amine+Cu NO3)2→Cu II complex[6]

Stability and Degradation

科学研究应用

1H-Benzimidazol-6-amine, 7-nitro- has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated for its anticancer and antihypertensive activities.

Industry: Used in the development of corrosion inhibitors and other industrial applications

作用机制

The mechanism of action of 1H-Benzimidazol-6-amine, 7-nitro- involves its interaction with various molecular targets and pathways. The compound can bind to DNA, inhibiting the replication and transcription processes. It can also interact with enzymes involved in cellular metabolism, leading to the disruption of essential biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can cause DNA damage and cell death .

相似化合物的比较

1H-Benzimidazol-6-amine, 7-nitro- can be compared with other benzimidazole derivatives, such as:

Albendazole: An antiparasitic drug used to treat a variety of parasitic worm infestations.

Mebendazole: Another antiparasitic drug with a similar mechanism of action to albendazole.

Thiabendazole: Used as an antifungal and antiparasitic agent.

Uniqueness: 1H-Benzimidazol-6-amine, 7-nitro- is unique due to its specific nitro substitution, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its potential as an antimicrobial and anticancer agent compared to other benzimidazole derivatives .

生物活性

1H-Benzimidazol-6-amine, 7-nitro- is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, antiparasitic, and anticancer properties. We will also explore various studies and case reports that illustrate the efficacy of this compound.

Molecular Structure:

- Molecular Formula: C7H7N3O2

- Molecular Weight: 165.15 g/mol

The compound features a benzimidazole core with a nitro group at the 7-position, which is critical for its biological activity.

Antimicrobial Activity

1H-Benzimidazol-6-amine, 7-nitro- has demonstrated significant antimicrobial properties against various bacterial strains. A study highlighted that compounds with a nitro group on the benzimidazole ring exhibited enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis . The presence of electron-withdrawing groups like nitro was found to be crucial for increasing potency.

| Compound | Target Bacteria | Activity (MIC) |

|---|---|---|

| 1H-Benzimidazol-6-amine, 7-nitro- | MRSA | < 0.5 µg/mL |

| Bacillus subtilis | < 0.5 µg/mL |

Antiparasitic Activity

Research has shown that derivatives of benzimidazole, including 1H-Benzimidazol-6-amine, 7-nitro-, exhibit potent antiparasitic activity. In vitro studies indicated that certain derivatives were significantly more effective against Giardia intestinalis and Trichomonas vaginalis than traditional treatments like benznidazole .

| Compound | Target Parasite | IC50 (µM) |

|---|---|---|

| Compound 7 | Giardia intestinalis | 3.95 |

| Compound 8 | Trichomonas vaginalis | 4 times more active than benznidazole |

Anticancer Activity

The anticancer potential of benzimidazole derivatives has also been explored. Compounds with nitro substituents have shown promise in inhibiting tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. Studies suggest that these compounds may act as multi-targeted agents, affecting multiple pathways involved in cancer progression .

The mechanism by which 1H-Benzimidazol-6-amine, 7-nitro- exerts its biological effects is largely attributed to its ability to interact with specific molecular targets. For instance:

- Antibacterial Activity: The compound inhibits bacterial enzymes critical for cell wall synthesis.

- Antiparasitic Activity: It may disrupt metabolic pathways in parasites by targeting their mitochondrial function.

- Anticancer Activity: The nitro group is believed to facilitate the formation of reactive oxygen species (ROS), leading to cellular stress and apoptosis in cancer cells.

Case Studies

- Antimicrobial Study : A series of benzimidazole derivatives were synthesized and tested against MRSA and other pathogens. The presence of a nitro group at position 7 significantly enhanced antibacterial activity .

- Antiparasitic Efficacy : In vitro tests showed that certain derivatives were up to seven times more effective against Giardia intestinalis compared to existing treatments .

- Cancer Research : Investigations into the anticancer properties revealed that compounds with the benzimidazole scaffold could inhibit cell proliferation in various cancer cell lines through ROS-mediated pathways .

属性

IUPAC Name |

4-nitro-1H-benzimidazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-4-1-2-5-6(10-3-9-5)7(4)11(12)13/h1-3H,8H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXPHHJHUIOKJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1N)[N+](=O)[O-])N=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。